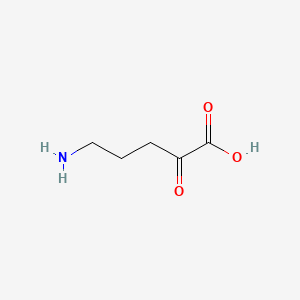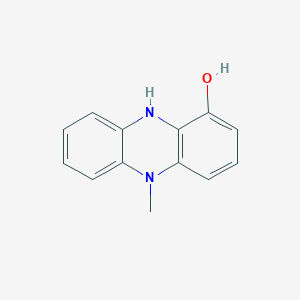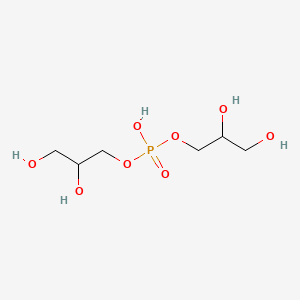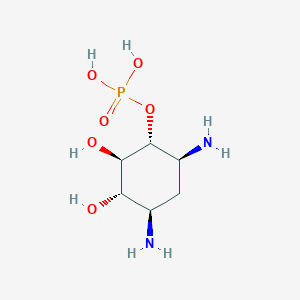![molecular formula C22H26F3NO2 B1217247 2-[[2,2-dimethyl-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine CAS No. 147241-80-3](/img/structure/B1217247.png)
2-[[2,2-dimethyl-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2,2-dimethyl-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine is a chemical compound with the molecular formula C22H26F3NO2 and a molecular weight of 393.4425 g/mol . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers . The compound is known for its unique structure, which includes a trifluoromethyl group attached to a benzopyran ring system .
Preparation Methods
The synthesis of 2-[[2,2-dimethyl-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine involves several steps, starting with the preparation of the benzopyran ring system. This is typically achieved through a series of condensation reactions involving appropriate starting materials. The trifluoromethyl group is then introduced via a nucleophilic substitution reaction.
Chemical Reactions Analysis
2-[[2,2-dimethyl-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[[2,2-dimethyl-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2,2-dimethyl-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for these targets. The compound’s effects are mediated through the modulation of signaling pathways and enzymatic activities .
Comparison with Similar Compounds
2-[[2,2-dimethyl-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine can be compared with other similar compounds, such as:
BRL-16657 hydrochloride: This is the hydrochloride salt form of this compound, which has different solubility and stability properties.
Other trifluoromethylated benzopyrans: These compounds share structural similarities but may have different biological activities and chemical properties.
Properties
CAS No. |
147241-80-3 |
|---|---|
Molecular Formula |
C22H26F3NO2 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[[2,2-dimethyl-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H26F3NO2/c1-21(2)14-19(15-5-7-16(8-6-15)22(23,24)25)18-10-9-17(13-20(18)28-21)27-12-11-26(3)4/h5-10,13,19H,11-12,14H2,1-4H3 |
InChI Key |
FRYSRIHJRHPXIK-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)C(F)(F)F)C |
Canonical SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)C(F)(F)F)C |
Key on ui other cas no. |
147241-80-3 |
Synonyms |
2-((3,4-dihydro-2,2-dimethyl-4-(4-(trifluoromethyl)phenyl)-2H-1-benzopyran-7-yl)oxy)-N,N-dimethylethanamine BRL 16657 BRL-16657 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


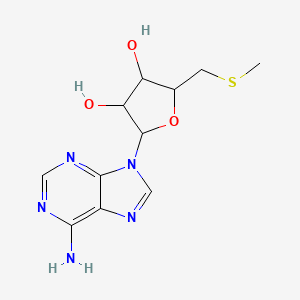

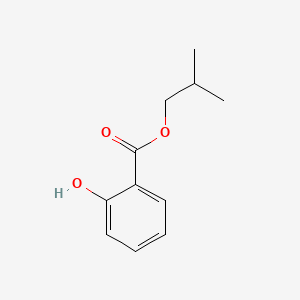
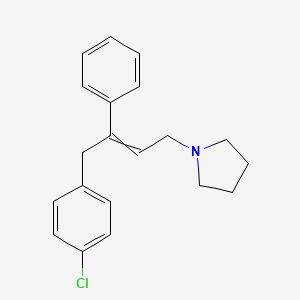
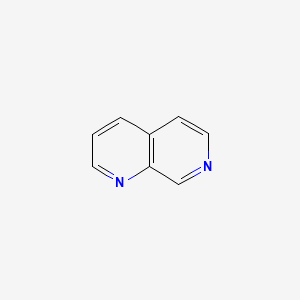
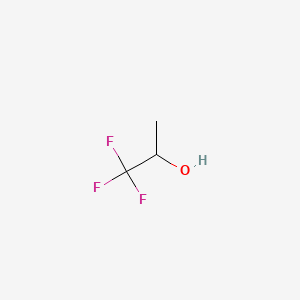
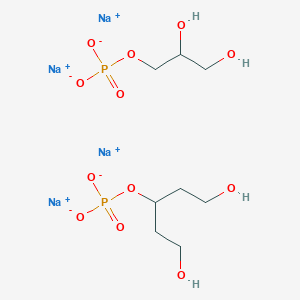


![1-(4-Acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B1217180.png)
